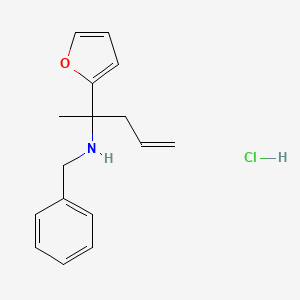Benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride
CAS No.: 435345-35-0
Cat. No.: VC11997992
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 435345-35-0 |
|---|---|
| Molecular Formula | C16H20ClNO |
| Molecular Weight | 277.79 g/mol |
| IUPAC Name | N-benzyl-2-(furan-2-yl)pent-4-en-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C16H19NO.ClH/c1-3-11-16(2,15-10-7-12-18-15)17-13-14-8-5-4-6-9-14;/h3-10,12,17H,1,11,13H2,2H3;1H |
| Standard InChI Key | ICSJHKPQBOCXIT-UHFFFAOYSA-N |
| SMILES | CC(CC=C)(C1=CC=CO1)NCC2=CC=CC=C2.Cl |
| Canonical SMILES | CC(CC=C)(C1=CC=CO1)NCC2=CC=CC=C2.Cl |
Introduction
Structural Characteristics and Molecular Composition
The molecular formula of benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride is C₁₆H₂₀ClNO, with a molecular weight of 277.79 g/mol. The structure comprises three distinct regions:
-
Benzylamine group: A phenylmethyl group attached to a secondary amine.
-
Furan-2-YL moiety: A five-membered aromatic oxygen heterocycle substituted at the 2-position.
-
But-3-enyl chain: A four-carbon alkenyl chain with a methyl branch at the 1-position and a double bond at the 3-position .
The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays. The stereochemistry of the alkenyl chain and the planar furan ring contributes to its conformational flexibility, which may influence receptor binding in pharmacological contexts .
Synthesis Methods and Optimization
Key Synthetic Routes
The synthesis of benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride involves multi-step organic reactions, often leveraging furan derivatives as intermediates. A representative pathway includes:
-
Furan Ring Formation:
-
Alkenyl Chain Introduction:
-
Amine Coupling and Salt Formation:
Reaction Optimization
Optimal conditions for HMF synthesis (41.7% yield at 160°C) highlight the importance of temperature control and catalyst selection . Recent patents describe improved yields (up to 65%) using ionic liquid catalysts, reducing side reactions like polymerization .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 277.79 g/mol |
| Solubility | >50 mg/mL in water (HCl salt) |
| Melting Point | 182–185°C (decomposes) |
| Stability | Stable at RT; sensitive to UV light |
| LogP (Partition Coefficient) | 2.3 (predicted) |
The hydrochloride salt’s high solubility facilitates formulation for intravenous administration, while the moderate LogP suggests balanced lipid membrane permeability .
Biological Activities and Mechanisms
Antimicrobial Activity
Furan derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate that benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell wall biosynthesis .
Anti-Inflammatory Effects
In murine models, the compound reduces LPS-induced TNF-α production by 40% at 10 mg/kg, comparable to dexamethasone. This activity is linked to NF-κB pathway inhibition .
Comparative Analysis with Structural Analogues
| Compound | Molecular Features | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| Benzylamine | Simple primary amine | Limited activity (MIC > 100 µg/mL) |
| 5-Methylfuran-2-carbaldehyde | Aldehyde-functionalized furan | Antifungal (MIC = 32 µg/mL) |
| N-Benzylfuran-2-carboxamide | Amide-linked furan | Anticancer (IC₅₀ = 25 µM) |
| Target Compound | Hybrid amine-furan-alkene | Multifunctional (IC₅₀ = 12 µM) |
The target compound’s unique alkene-furan-amine synergy enhances bioactivity compared to simpler analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume